

In-Depth Technical Guide: Synthesis and Purification of DS34942424

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS34942424

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This technical guide provides a comprehensive overview of the synthesis and purification methods for **DS34942424**, an orally potent analgesic compound. The information presented is collated from available scientific literature, offering a detailed protocol for its preparation and characterization.

Core Synthesis and Purification Data

The following table summarizes the key quantitative data associated with the synthesis of **DS34942424** and its immediate precursor.

Step	Reaction	Starting Materials	Reagents and Conditions	Product	Yield	Purification Method
1	Alkylation	tert-butyl (S)-(5-azaspiro[2.4]heptan-7-yl) (methyl)carbamate	Methyl 2-(bromomethyl)-4-fluorobenzoate, Potassium carbonate, Dichloromethane	Methyl 2-((7S)-7-[(tert-butoxycarbonyl)amino]-5-azaspiro[2.4]heptan-5-yl)methyl)-4-fluorobenzoate	78%	Column chromatography on silica gel (0%-20% methanol in dichloromethane)
2	Saponification and Cyclization	Methyl 2-((7S)-7-[(tert-butoxycarbonyl)amino]-5-azaspiro[2.4]heptan-5-yl)methyl)-4-fluorobenzoate	1. 1M Lithium hydroxide, THF, Methanol; 2. 4M HCl in Ethyl acetate, 1,4-Dioxane	(5'S)-10'-fluoro-6'-methyl-5',6'-dihydro-3'H-spiro[cyclopropane-1,4'-[1,2]diazaspiro[3.1]benzodiazonin]-7'-(1'H)-one (DS349424 24)	Not explicitly stated	The intermediate carboxylic acid was used without further purification. The final product purification method is not detailed in the available text.

Experimental Protocols

The synthesis of **DS34942424** involves a two-step process starting from commercially available materials. The detailed experimental procedures are as follows:

Step 1: Synthesis of Methyl 2-((7S)-7-[(tert-butoxycarbonyl)(methyl)amino]-5-azaspiro[2.4]heptan-5-yl)methyl)-4-fluorobenzoate

To a solution of tert-butyl (S)-(5-azaspiro[2.4]heptan-7-yl)(methyl)carbamate (1.01 g, 4.06 mmol) in dichloromethane (40 mL), methyl 2-(bromomethyl)-4-fluorobenzoate (1.00 g, 4.00 mmol) and potassium carbonate (0.73 g, 5.30 mmol) were added. The resulting mixture was stirred for 14 hours. Following the reaction, the mixture was poured into water, and the dichloromethane layer was separated. The organic layer was washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with a gradient of 0%-20% methanol in dichloromethane to yield the title compound as an oil (1.24 g, 78% yield).

Characterization Data:

- ¹H-NMR (400 MHz, CDCl₃) δ: 7.86-7.82 (1H, m), 7.30 (1H, d, J = 9.8 Hz), 6.98 (1H, t, J = 9.8 Hz), 4.59-4.45 (1H, m), 3.96-3.90 (2H, m), 3.88 (3H, s), 2.91 (3H, s), 2.87-2.78 (2H, m), 2.69-2.65 (1H, m), 2.43 (1H, d, J = 9.0 Hz), 1.41 (9H, s), 0.83-0.44 (4H, m).[\[2\]](#)[\[4\]](#)
- HRMS (Positive ESI) m/z: 393.2184 (Calculated for C₂₁H₂₉FN₂O₄ + H: 393.2189).[\[2\]](#)[\[4\]](#)

Step 2: Synthesis of (5'S)-10'-fluoro-6'-methyl-5',6'-dihydro-3'H-spiro[cyclopropane-1,4'-[1][2]diazabenzodiazonin]-7'(1'H)-one (DS34942424)

To a solution of methyl 2-((7S)-7-[(tert-butoxycarbonyl)(methyl)amino]-5-azaspiro[2.4]heptan-5-yl)methyl)-4-fluorobenzoate (1.24 g, 3.16 mmol) in a mixture of THF (10 mL) and methanol (10 mL), a 1M aqueous solution of lithium hydroxide (6 mL) was added, and the resulting mixture was stirred for 12 hours. The mixture was then concentrated, and the residue was partitioned

between ethyl acetate and a 1M HCl solution. The organic layer was separated, washed with brine, dried over sodium sulfate, and concentrated in vacuo to obtain 2-((7S)-7-[(tert-butoxycarbonyl)(methyl)amino]-5-azaspiro[2.4]heptan-5-yl)methyl-4-fluorobenzoic acid as a foam, which was used in the next step without further purification.

To the crude 2-((7S)-7-[(tert-butoxycarbonyl)(methyl)amino]-5-azaspiro[2.4]heptan-5-yl)methyl-4-fluorobenzoic acid in 1,4-dioxane (10 mL), 4M HCl in ethyl acetate (10 mL) was added slowly. The resulting mixture was stirred at room temperature for 5 hours to yield the final product, **DS34942424**.^{[2][4]}

Proposed Mechanism of Action and Signaling Pathway

DS34942424 is a derivative of conolidine, a natural indole alkaloid.^[5] While the specific signaling pathway for **DS34942424** has not been fully elucidated in the available literature, the mechanism of action of conolidine provides a likely model. Conolidine is known to exert its analgesic effects through a non-opioid pathway, primarily by acting on the ACKR3/CXCR7 receptor and inhibiting the Ca v2.2 voltage-gated calcium channel.^[5]

The ACKR3/CXCR7 receptor acts as a scavenger for endogenous opioid peptides, and its modulation can influence their availability to other opioid receptors.^[5] The inhibition of Ca v2.2 channels, which are crucial for neurotransmitter release in pain pathways, is another key aspect of its analgesic properties.

Below is a diagram illustrating the proposed signaling pathway.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and Purification of DS34942424]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11936979#ds34942424-synthesis-and-purification-methods>]

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